molecular formula C59H71F2N9O15S4 B11932473 PROTAC BRD4 Degrader-9

PROTAC BRD4 Degrader-9

Cat. No.: B11932473
M. Wt: 1312.5 g/mol
InChI Key: YJTABYQWTJXVHI-DEYDXPIJSA-N
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Description

PROTAC BRD4 Degrader-9 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers. This compound facilitates the selective degradation of BRD4, thereby inhibiting its function and offering potential therapeutic benefits in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-9 involves the conjugation of ligands for von Hippel-Lindau (VHL) and BRD4. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-throughput synthesis techniques, and employing purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

PROTAC BRD4 Degrader-9 has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of BRD4 and related compounds.

    Biology: Employed to investigate the role of BRD4 in cellular processes and its interactions with other proteins.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving BRD4 dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting BRD4.

Mechanism of Action

PROTAC BRD4 Degrader-9 exerts its effects by recruiting the ubiquitin-proteasome system to selectively degrade BRD4. The compound binds to both BRD4 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the inhibition of BRD4-mediated gene expression and cellular processes, ultimately resulting in anti-cancer effects .

Comparison with Similar Compounds

    PROTAC BRD4 Degrader-1: Another PROTAC targeting BRD4 with a different ligand structure.

    PROTAC BRD4 Degrader-2: Similar to Degrader-1 but with modifications to improve selectivity and potency.

    PROTAC BRD9 Degrader-4: Targets BRD9, a related protein in the BET family.

Uniqueness: PROTAC BRD4 Degrader-9 is unique due to its high selectivity and potency in degrading BRD4. It has shown promising results in preclinical studies, demonstrating significant anti-cancer effects with minimal off-target activity .

Properties

Molecular Formula

C59H71F2N9O15S4

Molecular Weight

1312.5 g/mol

IUPAC Name

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate

InChI

InChI=1S/C59H71F2N9O15S4/c1-34-50(86-33-66-34)36-12-10-35(11-13-36)24-65-54(73)46-22-40(85-57(76)84-32-59(5,6)87-89(9,79)80)28-70(46)56(75)51(58(2,3)4)67-47(71)30-83-19-18-82-17-16-81-15-14-62-53(72)41-23-45-42(20-37(41)31-88(8,77)78)43-29-68(7)55(74)49-48(43)38(25-63-49)27-69(45)52-44(61)21-39(60)26-64-52/h10-13,20-21,23,25-26,29,33,40,46,51,63H,14-19,22,24,27-28,30-32H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t40-,46+,51-/m1/s1

InChI Key

YJTABYQWTJXVHI-DEYDXPIJSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C

Origin of Product

United States

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